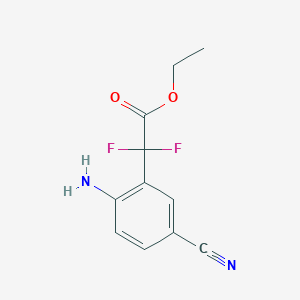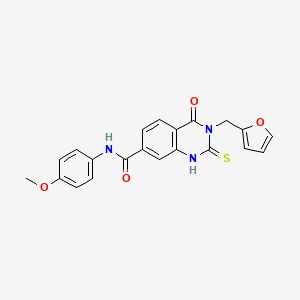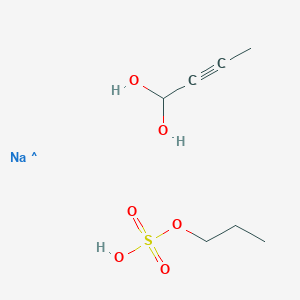
2-Butyne-1,1-diol; sodium; sulfuric acid propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyne-1,1-diol; sodium; sulfuric acid propyl ester is a chemical compound with the molecular formula C7H12NaO5S. It is commonly known as butynediol sulfopropyl ether sodium. This compound is used in various industrial applications, particularly in electroplating processes as a brightening agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyne-1,1-diol; sodium; sulfuric acid propyl ester typically involves the reaction of 2-butyne-1,4-diol with propanesulfonic acid and sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The process is optimized to maximize yield and purity, often involving purification steps such as crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-Butyne-1,1-diol; sodium; sulfuric acid propyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
2-Butyne-1,1-diol; sodium; sulfuric acid propyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism by which 2-Butyne-1,1-diol; sodium; sulfuric acid propyl ester exerts its effects involves its interaction with specific molecular targets. The sulfonate group can participate in nucleophilic substitution reactions, while the butynediol moiety can undergo oxidation or reduction. These interactions can lead to the formation of various products that have different chemical and biological properties .
Comparison with Similar Compounds
Similar Compounds
2-Butyne-1,4-diol: This compound is similar in structure but lacks the sulfonate group.
1,4-Butynediol: Another similar compound, differing in the position of the hydroxyl groups.
Propanesulfonic acid: Shares the sulfonate group but lacks the butynediol moiety.
Uniqueness
2-Butyne-1,1-diol; sodium; sulfuric acid propyl ester is unique due to its combination of the butynediol and sulfonate groups, which confer specific chemical properties that are useful in various applications, particularly in electroplating and organic synthesis .
Properties
Molecular Formula |
C7H14NaO6S |
|---|---|
Molecular Weight |
249.24 g/mol |
InChI |
InChI=1S/C4H6O2.C3H8O4S.Na/c1-2-3-4(5)6;1-2-3-7-8(4,5)6;/h4-6H,1H3;2-3H2,1H3,(H,4,5,6); |
InChI Key |
SCJJTXIBUNIZSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOS(=O)(=O)O.CC#CC(O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![amino 2-[2-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]-6-[(2-ethoxy-2-oxoethyl)carbamoyl]phenyl]propanoate](/img/structure/B14114061.png)
![1-(3-Methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea](/img/structure/B14114064.png)
![8-(2,5-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14114072.png)
![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B14114075.png)
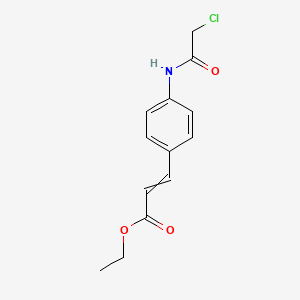

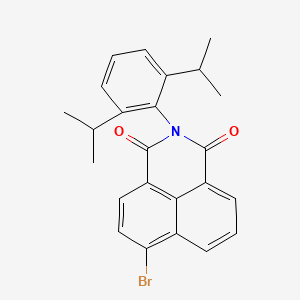
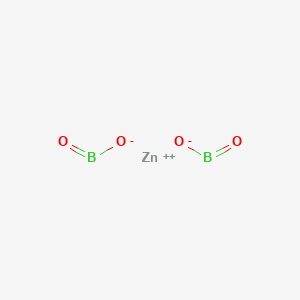

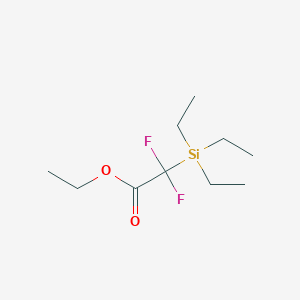
![6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-[(2S)-1-[(2S)-2-{[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-2-{[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]carbamoyl}-1-methoxy-2-methylethyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl](methyl)amino}-3-methylbutanamido]](/img/structure/B14114125.png)
